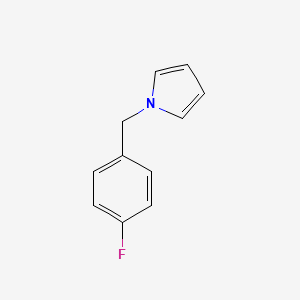

1-(4-Fluorobenzyl)-1H-pyrrole

カタログ番号 B8559914

分子量: 175.20 g/mol

InChIキー: WJQQDEBEHWTSEC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07468375B2

Procedure details

To a stirred solution of pyrrole (10.0 mL, 9.67 g, 144.13 mmol) in dichloromethane (200 mL) were added tetrabutylammonium bromide (46.5 g, 144.13 mmol), 4-fluorobenzyl bromide (17.7 mL, 158.54 mmol) and 50% NaOH aqueous solution (120 mL) with cooling in an ice-water bath. The resulting mixture was heated to reflux for 5 hr. After cooling down, it was quenched with saturated aqueous NH4Cl solution (200 mL), and extracted with dichloromethane (300 mL). The organic extract was dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography. Elution with dichloromethane:ethyl acetate:hexanes (1:1:5) provided the title compound (20 g, 79% yield). 1H NMR (CDCl3) δ ppm 6.96-7.09 (m, 4H), 6.67 (d, 2H, J=2.0 Hz), 6.19 (t, 2H, J=2.0 Hz), 5.03 (s, 2H). LCMS (APCI, M+H+): 176.1.

Name

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1.[OH-].[Na+]>ClCCl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]2[CH:5]=[CH:4][CH:3]=[CH:2]2)=[CH:9][CH:8]=1 |f:2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

|

Name

|

|

|

Quantity

|

17.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(CBr)C=C1

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

46.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling in an ice-water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 5 hr

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

it was quenched with saturated aqueous NH4Cl solution (200 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (300 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution with dichloromethane:ethyl acetate:hexanes (1:1:5)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(CN2C=CC=C2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20 g | |

| YIELD: PERCENTYIELD | 79% | |

| YIELD: CALCULATEDPERCENTYIELD | 79.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |